molecular formula C8H6BrF2NO2 B15319265 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene

Cat. No.: B15319265
M. Wt: 266.04 g/mol
InChI Key: GSYNJOPIWZJUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene is a halogenated aromatic compound featuring a bromoethyl (-CH₂CH₂Br) group at position 1, nitro (-NO₂) at position 2, and fluorine atoms at positions 4 and 5 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromoethyl group and electron-withdrawing substituents (NO₂, F). The nitro group facilitates further functionalization (e.g., reduction to amines), while fluorine enhances metabolic stability and lipophilicity in drug candidates .

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

1-(2-bromoethyl)-4,5-difluoro-2-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO2/c9-2-1-5-3-6(10)7(11)4-8(5)12(13)14/h3-4H,1-2H2

InChI Key

GSYNJOPIWZJUPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and nitro groups onto a benzene ring. One common method involves the bromination of 4,5-difluoro-2-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of key analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene (Target) C₈H₆BrF₂NO₂ 266.0 1: -CH₂CH₂Br; 2: -NO₂; 4,5: -F Bromoethyl chain enhances SN2 reactivity; dual fluorine increases EW effects.
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene C₇H₄ClF₂NO₂ 207.6 1: -CH₂Cl; 2: -NO₂; 4,5: -F Chlorine (poorer leaving group vs. Br) reduces alkylation efficiency .
1-(2-Bromoethyl)-4-nitrobenzene C₈H₈BrNO₂ 244.0 1: -CH₂CH₂Br; 2: -NO₂ Lacks fluorine substituents, reducing EW effects and lipophilicity .
1,4-Dibromo-2-fluoro-5-nitrobenzene C₆H₂Br₂FNO₂ 299.8 1,4: -Br; 2: -F; 5: -NO₂ Dual bromine atoms increase steric hindrance; limited alkylation utility .
1-Bromo-4,5-difluoro-2-methylbenzene C₇H₅BrF₂ 207.0 1: -Br; 4,5: -F; 2: -CH₃ Methyl group instead of nitro reduces electrophilic reactivity .

Table 1 : Structural and molecular comparison of this compound with analogs.

Reactivity and Functional Group Analysis

  • Bromoethyl vs. Chloromethyl : The bromoethyl group in the target compound exhibits superior leaving-group ability compared to chloromethyl analogs, enabling efficient nucleophilic substitution (SN2) reactions .
  • Fluorine Substituents : The dual fluorine atoms at positions 4 and 5 enhance electron-withdrawing (EW) effects, polarizing the aromatic ring and directing electrophilic attacks to specific positions (e.g., para to nitro) .
  • Nitro Group : The nitro group at position 2 stabilizes negative charge during substitution reactions and can be reduced to an amine (-NH₂) for further functionalization .

Physical and Chemical Properties

  • Solubility: Fluorine substituents increase lipophilicity, making the target compound more soluble in organic solvents than non-fluorinated analogs.
  • Thermal Stability : The nitro group may confer thermal instability under high-energy conditions, a risk shared with other nitroaromatics (e.g., 1,4-dibromo-2-fluoro-5-nitrobenzene) .

Research Findings and Implications

  • Synthesis Routes : The target compound can be synthesized via nitration of fluorinated bromoethylbenzene derivatives, analogous to methods for 1-(2-bromoethyl)-4-nitrobenzene . Fluorination likely occurs via electrophilic substitution using agents like Selectfluor®.
  • Regulatory Considerations : Bromoethyl nitroaromatics are monitored in controlled substance synthesis, necessitating strict regulatory compliance .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-4,5-difluoro-2-nitrobenzene, and what challenges arise during its purification?

Methodological Answer:

  • Synthetic Routes:
    • Nitro Group Introduction: Start with 4,5-difluorobenzene derivatives. Nitration at the 2-position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring decomposition. Competitive fluorination effects must be managed .
    • Bromoethyl Attachment: Use an SN2 displacement reaction. React 4,5-difluoro-2-nitrobenzyl alcohol with HBr in the presence of PBr₃ or SOBr₂. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) to minimize di-substitution byproducts .
  • Purification Challenges:
    • Column chromatography (silica gel, gradient elution with hexane/EtOAc) is critical due to polar nitro and bromo groups. Purity >97% is achievable but requires multiple passes .
    • Low-temperature storage (0–6°C) is essential to prevent degradation of the bromoethyl group .

Q. How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structurally similar compounds?

Methodological Answer:

  • ¹H NMR:
    • The bromoethyl group shows a triplet at δ 3.4–3.6 ppm (CH₂Br) and a multiplet for the adjacent CH₂ (δ 2.8–3.0 ppm). Fluorine coupling (J = 8–10 Hz) splits aromatic protons into distinct doublets .
  • ¹⁹F NMR:
    • Two distinct fluorine signals at δ -110 to -115 ppm (ortho and meta positions) confirm substitution patterns .
  • Mass Spectrometry (EI-MS):
    • Molecular ion [M]⁺ at m/z 280 (C₈H₆BrF₂NO₂) with fragments at m/z 201 (loss of Br) and m/z 153 (loss of NO₂) .
  • IR:
    • Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1340 cm⁻¹. C-Br vibration appears at 560–600 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluoro substituents influence the reactivity of the bromoethyl group in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects:
    • The nitro group deactivates the aromatic ring, reducing electrophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings.
    • Fluorine atoms enhance para/ortho-directed reactivity, facilitating Pd-catalyzed cross-couplings with boronic acids (e.g., aryl-aryl bond formation) .
  • Bromoethyl Reactivity:
    • The β-bromoethyl group undergoes elimination under basic conditions, forming vinyl intermediates. Control pH (<8) and use Pd(PPh₃)₄ to favor substitution over elimination .

Q. What computational methods (DFT, MD) predict the compound’s stability and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., nitro group as H-bond acceptor) .
    • Simulate Fukui indices to predict sites for radical or electrophilic attack .
  • Molecular Dynamics (MD):
    • Simulate solvation in DMSO/water mixtures (AMBER force field). The bromoethyl group shows hydrophobic clustering, while nitro/fluoro groups enhance solubility in polar solvents .

Q. How to resolve contradictions in reported spectroscopic data for nitro- and bromo-substituted aromatics?

Methodological Answer:

  • Case Study: Discrepant ¹³C NMR Shifts
    • Compare experimental data (e.g., δ 125 ppm for C-NO₂) with NIST reference spectra .
    • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. DMSO-d₆ upshifts nitro carbons by 2–3 ppm .
  • X-ray Crystallography Validation:
    • Single-crystal diffraction (Mo-Kα radiation) confirms bond lengths (C-Br: 1.93 Å) and dihedral angles (nitro group: 5–10° from aromatic plane) .

Data Analysis and Experimental Design

Q. How to design kinetic studies for the hydrolysis of the bromoethyl group under varying pH conditions?

Methodological Answer:

  • Experimental Setup:
    • Prepare buffered solutions (pH 2–12). Monitor hydrolysis via UV-Vis (λ = 270 nm, NO₂ absorption) and LC-MS .
    • Use pseudo-first-order kinetics: Plot ln([A]₀/[A]) vs. time. Calculate kₒbₛ at each pH .
  • Mechanistic Insights:
    • Acidic conditions (pH < 3): SN1 pathway dominates (rate ∝ [H⁺]).
    • Basic conditions (pH > 10): SN2 pathway with hydroxide ion attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.